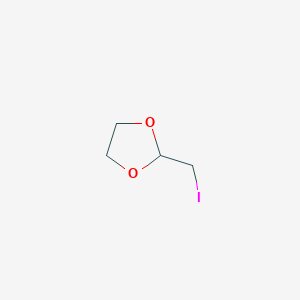

2-(Iodomethyl)-1,3-dioxolane

描述

属性

IUPAC Name |

2-(iodomethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c5-3-4-6-1-2-7-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMYHULDFYFCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Catalytic Methods

Emerging approaches using metal catalysts show promise but lack explicit documentation for this compound. The use of Fe(OTf)₃ or Ln(OTf)₃ in related selenylation reactions hints at potential adaptations.

Critical Process Considerations

- Conduct iodination reactions under inert atmosphere (N₂/Ar)

- Use cryogenic equipment for -80°C steps

- Employ HI scavengers (cyclohexene) to prevent side reactions

- Distillation: Effective for large-scale separations

- Chromatography: Silica gel with ethyl acetate/hexane (1:1) for lab-scale

- Recrystallization: Limited utility due to compound's liquid state

- Sensitive to light and moisture

- Store under nitrogen at -20°C with desiccants

化学反应分析

Types of Reactions: 2-(Iodomethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Substitution: The iodine atom can be substituted with other nucleophiles, such as in the reaction with sodium azide to form azidomethyl derivatives.

Reduction: The compound can be reduced to form the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Sodium periodate, manganese dioxide, periodic acid.

Substitution: Sodium azide, potassium cyanide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

Oxidation: Aldehydes and ketones.

Substitution: Azidomethyl derivatives, cyanomethyl derivatives.

Reduction: Methyl derivatives.

科学研究应用

2-(Iodomethyl)-1,3-dioxolane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through substitution reactions.

作用机制

The mechanism of action of 2-(Iodomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through the formation of covalent bonds, leading to modifications in the structure and function of the target molecules .

相似化合物的比较

Comparison with Similar 1,3-Dioxolane Derivatives

Structural and Physical Properties

The table below compares key physical and structural properties of 2-(Iodomethyl)-1,3-dioxolane with related compounds:

*Properties inferred from structural analogs.

Key Observations:

- The iodomethyl group increases molecular weight and polarity compared to alkyl or chloro-substituted analogs.

- Branched substituents (e.g., 2-ethyl-2-methyl) enhance steric hindrance and thermal stability, making them suitable as solvents or polymer precursors .

- Chloroethyl and iodomethyl derivatives are more reactive in substitution reactions than their alkyl counterparts .

This compound

- Acetal Protection: Reacting iodomethyl carbonyl precursors (e.g., iodomethyl ketones) with ethylene glycol under acid catalysis .

- Halogen Exchange: Substituting chloro- or bromo-methyl analogs with iodide ions (e.g., using NaI in acetone) .

Comparative Syntheses:

Stability and Metabolic Behavior

- This compound: Likely susceptible to hydrolysis or dehalogenation under physiological conditions.

- Doxophylline: Only 5% metabolized in rat liver microsomes, with the dioxolane ring remaining intact, suggesting substituents (e.g., theophylline) protect against degradation .

- Poly(1,3-dioxolane): Depolymerizes efficiently (~96% yield) under acidic conditions, enabling recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。